molecular formula C9H11NO3 B1254983 L-2-Aminooxy-3-phenylpropanoic acid

L-2-Aminooxy-3-phenylpropanoic acid

Cat. No.: B1254983
M. Wt: 181.19 g/mol
InChI Key: BRKLOAHUJZWUQQ-QMMMGPOBSA-N
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Description

Discovery and Development of L-2-Aminooxy-3-phenylpropanoic acid

The discovery of this compound emerged from systematic efforts to develop specific inhibitors for studying plant enzyme systems in the mid-1970s. Nikolaus Amrhein and Karl-Heinz Gödeke at the Ruhr University in Germany first described this compound as a potent inhibitor of phenylalanine ammonia-lyase in their groundbreaking 1977 publication in Plant Science Letters. Their work represented a significant breakthrough in the field of plant biochemistry, as previous attempts to inhibit phenylalanine ammonia-lyase had relied on less specific compounds that often affected multiple enzyme systems simultaneously.

The development of this compound was based on rational drug design principles, specifically targeting the active site of phenylalanine ammonia-lyase through structural mimicry of its natural substrate, phenylalanine. The compound's molecular structure, characterized by the molecular formula C₉H₁₁NO₃ and molecular weight of 181.19 grams per mole, incorporates an aminooxy functional group that serves as a critical pharmacophore for enzyme inhibition. The stereospecific nature of the compound, existing in the L-configuration, ensures optimal binding to the enzyme's active site and contributes to its exceptional potency and specificity.

Initial kinetic studies conducted by Amrhein and colleagues demonstrated that this compound exhibits competitive inhibition characteristics with respect to phenylalanine ammonia-lyase. These early investigations revealed that the compound could effectively block the conversion of phenylalanine to trans-cinnamic acid, the first committed step in phenylpropanoid biosynthesis. The compound's inhibitory potency was found to be several orders of magnitude greater than previously available inhibitors, making it an invaluable tool for biochemical research.

Historical Significance in Plant Biochemistry Research

The introduction of this compound marked a transformative period in plant biochemistry research, particularly in the study of secondary metabolism. Prior to its development, researchers lacked specific tools to investigate the role of phenylalanine ammonia-lyase in plant physiology and development. The compound's exceptional specificity allowed scientists to conduct controlled experiments that were previously impossible, leading to fundamental discoveries about plant metabolism and defense mechanisms.

One of the most significant early applications of this compound was in studies of light-induced phenylpropanoid synthesis in plant tissues. Research conducted on buckwheat hypocotyls demonstrated that treatment with the compound could completely block light-induced phenylpropanoid synthesis while causing dramatic increases in endogenous phenylalanine concentrations. These experiments revealed that phenylalanine could accumulate to levels representing approximately 25% of the total soluble amino acids in treated tissues, compared to only 1% in control samples, providing clear evidence of the compound's effectiveness and specificity.

The compound's impact extended beyond basic biochemical studies to include investigations of plant development and stress responses. Early research showed that this compound treatment could induce significant changes in plant cell culture systems, particularly affecting cell aggregation patterns and secondary metabolite production. These findings established the compound as a valuable tool for understanding the relationships between secondary metabolism and cellular processes in plants.

Furthermore, the compound enabled researchers to demonstrate the regulatory independence of phenylalanine ammonia-lyase from other enzymes in the phenylpropanoid pathway. Studies using cell suspension cultures of Daucus carota revealed that this compound treatment resulted in dramatic increases in phenylalanine ammonia-lyase activity and messenger ribonucleic acid levels without affecting other enzymes such as trans-cinnamate 4-hydroxylase and hydroxycinnamate coenzyme A ligase. This selectivity confirmed the compound's specificity and validated its use as a research tool for studying enzyme regulation.

Evolution as a Research Tool for Studying Phenylpropanoid Metabolism

The evolution of this compound as a research tool has paralleled advances in plant biochemistry and molecular biology. Initially employed primarily for in vitro enzyme studies, the compound's applications have expanded to encompass diverse research areas including plant development, stress physiology, and metabolic engineering. Its unique properties have made it an essential component of the plant biochemist's toolkit for investigating phenylpropanoid metabolism.

Recent applications of this compound have demonstrated its continued relevance in modern plant research. Studies using the compound have revealed unexpected roles for phenylpropanoid metabolism in plant defense responses. Research on rice plants treated with this compound showed that inhibition of phenylalanine ammonia-lyase paradoxically enhanced resistance to root-knot nematodes, challenging traditional assumptions about the relationship between phenylpropanoid metabolism and plant defense. These findings demonstrated that the compound could activate jasmonate-mediated defense pathways and increase accumulation of antimicrobial flavonoids and diterpenoids.

The compound has also proven valuable for studying the complex regulatory networks controlling secondary metabolism. Modern transcriptomic analyses of plants treated with this compound have revealed that phenylalanine ammonia-lyase inhibition triggers rapid but transient upregulation of defense-related genes. These studies have provided new insights into the interconnected nature of plant metabolic pathways and have highlighted the importance of phenylpropanoid metabolism in coordinating plant responses to environmental stimuli.

The development of more sophisticated analytical techniques has further enhanced the utility of this compound as a research tool. Targeted metabolomics approaches combined with compound treatment have enabled researchers to map complex metabolic networks and identify previously unknown metabolic relationships. These advances have established the compound as an indispensable tool for systems biology approaches to understanding plant metabolism.

Table 1: Historical Milestones in this compound Research

Year Milestone Research Group Key Finding
1977 Discovery and initial characterization Amrhein and Gödeke First description as potent phenylalanine ammonia-lyase inhibitor
1978 Light-induced metabolism studies Amrhein group Demonstration of specific inhibition of phenylpropanoid synthesis
1980 Cell culture applications Noé and colleagues Evidence for messenger ribonucleic acid-level regulation
1982 Molecular mechanism studies Noé and Seitz Demonstration of enzyme induction via substrate analogue effect
2003 Kinetic characterization Appert group Detailed slow-binding inhibition kinetics
2006 Cell aggregation studies Japanese researchers Role in plant cell culture optimization
2024 Modern defense studies Rice research team Unexpected enhancement of nematode resistance

Table 2: Biochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Chemical Abstracts Service Number 42990-62-5
Stereochemistry L-configuration
Inhibition Type Competitive, slow-binding
Equilibrium Constant (Ki) 7 ± 2 nanomolar
Association Rate (k₂) 2.6 ± 0.04 × 10⁴ M⁻¹s⁻¹
Dissociation Rate (k₋₂) 1.8 ± 0.04 × 10⁻⁴ s⁻¹

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2S)-2-aminooxy-3-phenylpropanoic acid

InChI

InChI=1S/C9H11NO3/c10-13-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1

InChI Key

BRKLOAHUJZWUQQ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)ON

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)ON

Synonyms

alpha-aminooxy-beta-phenylpropionic acid
alpha-aminooxy-beta-phenylpropionic acid, (R)-isomer
alpha-aminooxy-beta-phenylpropionic acid, hydrobromide, (S)-isomer
L-alpha-aminooxy-beta-phenylpropionic acid

Origin of Product

United States

Scientific Research Applications

Inhibition of Phenylalanine Ammonia-Lyase

Mechanism of Action:
L-2-Aminooxy-3-phenylpropanoic acid acts as a competitive inhibitor of PAL, which catalyzes the conversion of phenylalanine to trans-cinnamate. This inhibition can significantly affect the phenylpropanoid pathway, influencing the synthesis of flavonoids, lignins, and other important secondary metabolites in plants .

Case Study:
In a study on soybean cell cultures, this compound was utilized to investigate its effects on PAL activity. The results demonstrated that the inhibitor effectively reduced PAL activity, leading to altered phenolic compound profiles within the cells . This alteration can have implications for plant defense mechanisms and overall metabolic health.

Induction of Systemic Resistance in Plants

Research Findings:
Recent studies have highlighted the role of this compound in enhancing systemic resistance against pathogens in crops such as rice and sugar beet. By inhibiting PAL activity, this compound triggers a cascade of defensive responses that bolster plant immunity against nematode infections .

Experimental Setup:
In one experiment, rice plants treated with this compound showed increased resistance to root-knot nematodes. The treatment led to significant changes in gene expression related to phenylpropanoid metabolism and enhanced the overall health of the plants under stress conditions .

Applications in Biocatalysis

Biocatalytic Synthesis:
this compound has been explored for its potential use in biocatalysis, particularly in synthesizing phenylalanine derivatives. Engineered variants of PAL have been employed alongside this inhibitor to optimize reactions aimed at producing high-value amino acids and their analogs .

Table 1: Summary of Biocatalytic Applications

Study Reference Application Results
Synthesis of phenylalanine derivativesAchieved high enantiomeric excess with optimized conversions
Inhibition of PAL in soybean cellsAltered phenolic profiles observed

Potential Therapeutic Applications

Anti-Cancer Research:
The inhibitory properties of this compound on PAL have prompted investigations into its potential therapeutic applications, particularly in cancer research. By modulating metabolic pathways associated with tumor growth, this compound may offer novel approaches to cancer treatment .

Case Study Insights:
Research has indicated that inhibiting PAL can lead to reduced levels of certain metabolites that promote tumor growth. Further studies are ongoing to explore the full therapeutic potential and mechanisms involved.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table highlights key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
L-2-Aminooxy-3-phenylpropanoic acid 42990-62-5 C₉H₁₁NO₃ 181.191 PAL inhibitor; aminooxy group at C2
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid 19883-74-0 C₉H₁₀N₂O₄ 210.19 Nitrophenyl substitution; potential tyrosine analog
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 66-02-4 C₉H₉I₂NO₃ 448.99 Diiodo and hydroxyl groups; used in laboratory synthesis
(R)-2-Amino-3-(naphthalen-1-yl)propanoic acid 78306-92-0 C₁₃H₁₃NO₂ 227.25 Naphthyl substitution; chiral specificity
Key Observations:

For example, the diiodo derivative (CAS: 66-02-4) is prioritized for radiolabeling or imaging studies due to iodine's high atomic weight .

Chiral Variants : The (R)-naphthyl analog (CAS: 78306-92-0) demonstrates the importance of stereochemistry in biological activity, though its specific targets remain uncharacterized in the provided evidence .

Functional Comparisons

Enzyme Inhibition Profiles
  • This compound: Selectively inhibits PAL with high potency, blocking the deamination of L-phenylalanine to cinnamic acid. This disrupts downstream metabolites like salicylic acid, compromising plant defense responses .

Physicochemical Properties

Property This compound Hydrobromide Salt (T40841) (S)-3-Nitrophenyl Derivative
Solubility in Water Low High Moderate
Inhibitory Activity (PAL) IC₅₀ ~10 nM Similar to parent Not reported

Q & A

Q. Advanced

  • Steady-state kinetics : Perform Michaelis-Menten analysis with varying substrate (L-phenylalanine) and inhibitor concentrations to calculate KiK_i values .
  • Pre-incubation protocols : Assess time-dependent inhibition by pre-incubating PAL with the inhibitor before adding the substrate.
  • Temperature/pH optimization : Test activity across physiological ranges (e.g., pH 7.5–9.0 for plant PALs) to identify condition-specific efficacy .

How can researchers resolve contradictions in reported IC50_{50}50​ values for PAL inhibition across studies?

Advanced
Discrepancies often arise from:

  • Enzyme source variability : Compare inhibition efficacy between recombinant PAL (e.g., E. coli-expressed) and native plant isoforms .
  • Assay conditions : Standardize buffer composition (e.g., ammonium sulfate concentrations) and substrate purity.
  • Data normalization : Include positive controls (e.g., 3,4-dihydroxybenzoic acid) to calibrate inter-study results .

What computational strategies are used to model the interaction between this compound and PAL?

Q. Advanced

  • Molecular docking : Use software like AutoDock Vina to predict binding poses in PAL’s active site, focusing on conserved residues (e.g., His83, Ser190 in Arabidopsis PAL) .
  • Dynamic simulations : Run molecular dynamics (MD) simulations to assess binding stability and hydrogen-bonding interactions over time.
  • Mutagenesis validation : Engineer PAL mutants (e.g., His83Ala) to test docking predictions experimentally .

What analytical techniques are critical for ensuring the purity and stability of this compound in long-term studies?

Q. Basic

  • Chromatography : Regular HPLC or UPLC checks to monitor degradation (e.g., hydrolysis of the aminooxy group).
  • Storage conditions : Store lyophilized powder at -20°C (stable for 3 years) or dissolved in DMSO at -80°C (1-year stability) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under storage conditions .

What challenges arise when applying this compound in plant pathogenesis models, and how are they addressed?

Q. Advanced

  • Bioavailability : Poor membrane permeability can limit efficacy. Use nano-carriers or ester prodrug derivatives to enhance uptake .
  • Off-target effects : Perform transcriptomic profiling to identify unintended gene regulation.
  • In vivo validation : Combine PAL activity assays with phenotypic analysis (e.g., lignin deposition in pathogen-infected plants) .

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